molecular formula C6H12O3 B13936833 4,5-Dihydroxy-4-methyl-2-pentanone CAS No. 597544-51-9

4,5-Dihydroxy-4-methyl-2-pentanone

Cat. No.: B13936833
CAS No.: 597544-51-9
M. Wt: 132.16 g/mol
InChI Key: DWHFPVYPGLVOER-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-4-methyl-2-pentanone (CAS 597544-51-9) is a chemical compound with the molecular formula C6H12O3 and an average mass of 132.159 Da . This compound is of significant interest in medicinal chemistry research, particularly in the field of bacterial Quorum Sensing (QS) . QS is a process of chemical communication that allows bacteria to coordinate gene expression and regulate behaviors such as virulence factor production and biofilm formation . Research is focused on discovering compounds structurally related to (S)-4,5-dihydroxy-2,3-pentanedione (DPD), the universal signaling molecule known as Autoinducer-2 (AI-2) . Developing small molecules that can modulate AI-2-mediated signaling is a promising strategy for pursuing novel broad-spectrum approaches to control bacterial growth and overcome antimicrobial resistance . The synthesis of DPD and related compounds like 4,5-Dihydroxy-4-methyl-2-pentanone is a key step in generating potential Quorum Sensing Inhibitors (QSI) for pharmaceutical research . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

597544-51-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4,5-dihydroxy-4-methylpentan-2-one

InChI

InChI=1S/C6H12O3/c1-5(8)3-6(2,9)4-7/h7,9H,3-4H2,1-2H3

InChI Key

DWHFPVYPGLVOER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(CO)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

Total Synthesis Approaches to 4,5-Dihydroxy-4-methyl-2-pentanone

The construction of the carbon skeleton and the introduction of the desired functional groups in 4,5-dihydroxy-4-methyl-2-pentanone can be achieved through various synthetic blueprints. These can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Synthetic Pathways

A hypothetical multi-step linear synthesis for 4,5-dihydroxy-4-methyl-2-pentanone could commence from readily available starting materials, sequentially building the carbon chain and introducing the necessary functional groups. One potential route starts with the aldol (B89426) condensation of two molecules of acetone (B3395972) to form 4-hydroxy-4-methyl-2-pentanone. prepchem.comchemicalbook.commerckmillipore.comsigmaaldrich.comnist.gov This intermediate would then require the introduction of a hydroxyl group at the C-5 position. While direct hydroxylation is challenging, a possible sequence could involve dehydration of the tertiary alcohol to yield the α,β-unsaturated ketone, 4-methylpent-3-en-2-one (mesityl oxide), followed by isomerization to the terminal alkene, 4-methylpent-4-en-2-one. Subsequent dihydroxylation of this terminal alkene would yield the target diol.

StepReactionStarting MaterialKey ReagentsProduct
1Aldol CondensationAcetoneBase or Acid Catalyst4-Hydroxy-4-methyl-2-pentanone
2Dehydration & Isomerization4-Hydroxy-4-methyl-2-pentanoneAcid Catalyst4-Methylpent-4-en-2-one
3Dihydroxylation4-Methylpent-4-en-2-oneOxidizing Agent (e.g., OsO₄)4,5-Dihydroxy-4-methyl-2-pentanone

Stereoselective Synthesis of Enantiopure and Diastereopure Isomers

Due to the presence of a chiral center at the C-4 position, 4,5-dihydroxy-4-methyl-2-pentanone can exist as a pair of enantiomers. The development of stereoselective synthetic methods is therefore crucial for accessing enantiopure forms of this compound.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org In a potential synthesis of an enantiomer of 4,5-dihydroxy-4-methyl-2-pentanone, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, an α,β-unsaturated carboxylic acid precursor could be coupled with a chiral auxiliary, such as a derivative of an amino alcohol. Subsequent diastereoselective reactions, like an aldol addition or an alkylation, would be directed by the chiral auxiliary. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched target molecule. While this strategy is well-established for many compound classes, its specific application to the synthesis of 4,5-dihydroxy-4-methyl-2-pentanone is not extensively documented in the literature. wikipedia.org

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.govnih.gov A highly effective method for the asymmetric dihydroxylation of olefins is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity. nih.govnih.gov

A plausible route to enantiomerically enriched 4,5-dihydroxy-4-methyl-2-pentanone would involve the Sharpless Asymmetric Dihydroxylation of the prochiral alkene, 4-methylpent-4-en-2-one. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) would determine which enantiomer of the diol is formed.

SubstrateCatalyst SystemChiral LigandProduct Enantiomer
4-Methylpent-4-en-2-oneOsO₄ (cat.), K₃[Fe(CN)₆](DHQ)₂PHAL(R)-4,5-Dihydroxy-4-methyl-2-pentanone (predicted)
4-Methylpent-4-en-2-oneOsO₄ (cat.), K₃[Fe(CN)₆](DHQD)₂PHAL(S)-4,5-Dihydroxy-4-methyl-2-pentanone (predicted)
Enzymatic Approaches for Diastereoselective and Enantioselective Formation

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules. While the direct enzymatic synthesis of 4,5-dihydroxy-4-methyl-2-pentanone has not been specifically reported, related enzymatic transformations suggest its feasibility. For instance, acetylacetoin synthase and acetylacetoin reductase from Bacillus licheniformis have been used in a two-step enzymatic process to produce optically pure α-alkyl-α,β-dihydroxyketones. researchgate.net A similar chemoenzymatic strategy could potentially be adapted for the synthesis of the target compound.

Furthermore, the stereoselective oxidation of racemic diols by microorganisms is a known strategy for obtaining enantiomerically pure compounds. For example, various bacteria from the genus Rhodococcus have been shown to effectively catalyze the enantioselective oxidation of diols to produce chiral lactones. nih.gov A similar biocatalytic approach could be envisioned where a racemic mixture of 4,5-dihydroxy-4-methyl-2-pentanone is resolved through the selective oxidation of one enantiomer by a specific microorganism or isolated enzyme.

Derivatization and Functionalization of 4,5-Dihydroxy-4-methyl-2-pentanone

The bifunctional nature of 4,5-dihydroxy-4-methyl-2-pentanone, possessing two hydroxyl groups of different types (primary and tertiary) and a ketone, offers a rich landscape for chemical modification. Derivatization can be targeted at each of these functional groups to synthesize a variety of valuable compounds.

In the multistep synthesis involving polyfunctional molecules like 4,5-dihydroxy-4-methyl-2-pentanone, the temporary masking of one or more reactive groups is essential to prevent undesired side reactions. researchgate.net The presence of a primary (at C5) and a sterically hindered tertiary (at C4) hydroxyl group allows for selective protection strategies based on the different reactivity and steric accessibility of these groups.

Silyl Ethers: Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. researchgate.netmasterorganicchemistry.com The steric bulk of the silylating agent is a key factor in achieving selectivity. Reagents like tert-butyldimethylsilyl chloride (TBS-Cl) will preferentially react with the less sterically hindered primary alcohol at the C5 position. researchgate.net More reactive reagents like tert-butyldimethylsilyl triflate (TBS-OTf) can protect both primary and tertiary alcohols. commonorganicchemistry.com Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Cyclic Acetals: The 1,2-diol arrangement of the hydroxyl groups allows for their simultaneous protection through the formation of a cyclic acetal, such as an acetonide or a benzylidene acetal. harvard.edu These are generally stable under basic and neutral conditions but can be removed with acid. youtube.com The formation of a five-membered ring by reacting the diol with acetone or 2,2-dimethoxypropane, for instance, can effectively mask both hydroxyl groups in a single step.

Interactive Table: Selective Protection of Hydroxyl Groups

Click to view interactive data table
Protecting GroupReagent ExampleProtected Hydroxyl(s)Typical Deprotection ConditionsReference
Silyl Ether (Selective for 1°)TBS-Cl, Imidazole, DMFPrimary (C5-OH)TBAF in THF researchgate.net
Silyl Ether (Less Selective)TBS-OTf, 2,6-LutidinePrimary (C5-OH) and Tertiary (C4-OH)TBAF or mild acid (e.g., HCl in MeOH) commonorganicchemistry.com
Cyclic Acetal (Acetonide)2,2-Dimethoxypropane, Acid catalyst (e.g., TsOH)Both C4-OH and C5-OHAqueous acid (e.g., aq. HCl) harvard.edu
Benzylidene AcetalBenzaldehyde dimethyl acetal, Acid catalystBoth C4-OH and C5-OHAcidic conditions or hydrogenolysis youtube.com

The ketone carbonyl group is a site of high reactivity, susceptible to nucleophilic attack and redox reactions.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 4-methylpentane-1,2,4-triol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Diastereoselective reductions of β-hydroxy ketones are well-established, and methods like the Narasaka-Prasad reduction can afford specific stereoisomers of the resulting 1,3-diol moiety within the triol product. nist.gov

Oxidation: The Baeyer-Villiger oxidation converts ketones into esters through the insertion of an oxygen atom. organicreactions.org Treatment of 4,5-dihydroxy-4-methyl-2-pentanone with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would likely yield an acetate (B1210297) ester, resulting from the migration of the methyl group, which has a lower migratory aptitude than the more substituted carbon group. organicreactions.org

Imination and Enamine Formation: The ketone can react with primary amines in a reversible, acid-catalyzed reaction to form imines (Schiff bases). wikipedia.org Similarly, reaction with secondary amines yields enamines. wikipedia.org These transformations are fundamental in synthesizing more complex nitrogen-containing derivatives.

Further functionalization can be achieved by targeting the carbon skeleton and the carbons bearing the hydroxyl groups, often after appropriate protection of other reactive sites.

Oxidation of the Primary Alcohol: After selective protection of the ketone and the tertiary hydroxyl group, the primary alcohol at C5 can be oxidized. Mild oxidation (e.g., using PCC or DMP) would yield an aldehyde, while stronger oxidizing agents (e.g., KMnO₄, Jones reagent) would produce a carboxylic acid.

Elimination Reactions: The tertiary alcohol at C4 can undergo dehydration (elimination of water) under acidic conditions to introduce a carbon-carbon double bond, yielding an unsaturated ketone. This reaction would compete with other acid-catalyzed rearrangements.

α-Ketol Rearrangement: α-Hydroxy ketones can undergo rearrangement under acidic, basic, or thermal conditions, involving a 1,2-migration of an alkyl or aryl group. uni.luresearchgate.net For 4,5-dihydroxy-4-methyl-2-pentanone, this could potentially lead to the isomerization and formation of a different carbonyl compound structure, driven by the formation of a more thermodynamically stable isomer. researchgate.net

Green Chemistry Principles in the Synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone

A plausible and efficient synthetic route to 4,5-dihydroxy-4-methyl-2-pentanone involves the dihydroxylation of the corresponding unsaturated precursor, 4-methyl-4-penten-2-one. organicreactions.orgnumberanalytics.com The application of green chemistry principles to this transformation focuses on enhancing catalyst efficiency, improving selectivity, and utilizing environmentally benign reaction media. wikipedia.org

Dihydroxylation reactions are crucial for converting alkenes into vicinal diols. chemistrylearner.com Modern synthetic methods emphasize the use of catalytic amounts of expensive or toxic reagents in conjunction with stoichiometric co-oxidants.

Osmium-Catalyzed Dihydroxylation: Osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes, forming a cyclic osmate ester intermediate. libretexts.orglibretexts.org Due to its high toxicity and cost, catalytic systems have been developed. The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. libretexts.org The Sharpless asymmetric dihydroxylation employs potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the co-oxidant in the presence of chiral ligands (derived from dihydroquinine or dihydroquinidine), allowing for the synthesis of specific enantiomers of the diol. libretexts.org

Manganese-Based Dihydroxylation: Potassium permanganate (B83412) (KMnO₄) is a classic and inexpensive reagent for syn-dihydroxylation. organic-chemistry.org However, it often suffers from low yields due to overoxidation of the product. organic-chemistry.orgrsc.org Controlled conditions, such as low temperatures and buffered aqueous solutions, are necessary to improve selectivity.

Metal-Free and Other Metal-Catalyzed Methods: To avoid heavy metals, organocatalytic methods have been developed. For instance, alkenes can be converted to diols using hydrogen peroxide (H₂O₂) as a green oxidant, catalyzed by compounds like 2,2,2-trifluoroacetophenone. wikipedia.org This proceeds via an initial epoxidation followed by in-situ ring-opening. wikipedia.org Ruthenium-catalyzed methods also provide an alternative for syn-dihydroxylation.

Interactive Table: Catalytic Dihydroxylation Methods

Click to view interactive data table
MethodCatalyst/ReagentCo-oxidantStereochemistryKey FeaturesReference
Upjohn DihydroxylationOsO₄ (catalytic)NMOSynGood yields, avoids stoichiometric OsO₄. libretexts.org
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), Chiral LigandK₃[Fe(CN)₆]Syn (Enantioselective)Provides access to chiral diols. libretexts.org
Permanganate OxidationKMnO₄NoneSynInexpensive but prone to overoxidation. organic-chemistry.org
Organocatalytic Dihydroxylatione.g., Fluoro-ketonesH₂O₂Anti (via epoxide)Metal-free, uses a green oxidant. wikipedia.org
Prévost/Woodward ReactionIodine, Silver SaltNoneAnti/SynStereochemistry depends on conditions (presence/absence of water). libretexts.org

The use of water as a solvent or performing reactions without any solvent are cornerstones of green chemistry, reducing volatile organic compound (VOC) emissions and simplifying purification.

Aqueous Dihydroxylation: Many dihydroxylation reactions can be performed in aqueous media. The reaction of alkenes with potassium permanganate is typically carried out in a cold, alkaline aqueous solution. rsc.org Furthermore, protocols have been developed for the iodine-catalyzed dioxygenation of alkenes to vicinal diols using tert-butylhydroperoxide (TBHP) as the oxidant in water, offering an efficient and sustainable method. Epoxidation followed by acid-catalyzed hydrolysis is another route to diols (with anti-stereochemistry) where water acts as both the solvent and the nucleophile in the second step. organic-chemistry.orgrsc.org

Solvent-Free Approaches: While less common for dihydroxylation, solvent-free reactions represent an ideal in green synthesis. A green protocol for anti-dihydroxylation involves the in situ generation of peroxyacetic acid from hydrogen peroxide and acetic acid, which can efficiently synthesize 1,2-diols without requiring hazardous solvents.

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, with a strong emphasis on maximizing the incorporation of reactant atoms into the final product and minimizing waste generation. The synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone, a polyfunctionalized ketone, provides a valuable case study for the application of these principles, particularly atom economy and waste minimization. While specific industrial synthesis data for this exact molecule is not widely published, a plausible and efficient synthetic strategy can be designed based on well-established chemical reactions, allowing for a thorough analysis of its green chemistry metrics.

A highly atom-economical approach to synthesizing 4,5-Dihydroxy-4-methyl-2-pentanone is through a base- or acid-catalyzed aldol reaction between hydroxyacetone (B41140) (acetol) and acetone. This reaction is advantageous as it directly forms the carbon skeleton of the target molecule in a single step.

Proposed Synthesis: Aldol Reaction of Hydroxyacetone and Acetone

The reaction involves the formation of a new carbon-carbon bond by the addition of the enolate of acetone to the carbonyl group of hydroxyacetone.

Figure 1: Proposed synthetic reaction for 4,5-Dihydroxy-4-methyl-2-pentanone.

CH₃COCH₂OH + CH₃COCH₃ → (CH₃)₂C(OH)CH(OH)CH₂COCH₃ (Hydroxyacetone + Acetone → 4,5-Dihydroxy-4-methyl-2-pentanone)

The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed aldol addition, the reaction is theoretically 100% atom-economical, as all atoms of both hydroxyacetone and acetone are incorporated into the final product, 4,5-Dihydroxy-4-methyl-2-pentanone. This represents the ideal in synthetic efficiency, where no atoms are wasted as byproducts.

Table 1: Atom Economy Calculation for the Synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone

Reactant Molecular Formula Molecular Weight ( g/mol ) Product Molecular Formula Molecular Weight ( g/mol ) Atom Economy (%)
Hydroxyacetone C₃H₆O₂ 74.08 4,5-Dihydroxy-4-methyl-2-pentanone C₆H₁₂O₃ 132.16 100%
Acetone C₃H₆O 58.08
Total Reactants 132.16

Note: This calculation assumes an addition reaction where no other products are formed.

Traditional methods for aldol condensations often utilize stoichiometric amounts of strong bases like sodium hydroxide (B78521) or potassium hydroxide. google.com These methods generate significant waste, as the base must be neutralized in a subsequent step, producing large quantities of salt-containing aqueous waste. Modern catalytic methods dramatically reduce this waste stream.

Table 2: Comparison of Synthetic Methodologies for Aldol-type Reactions

Feature Traditional Method (Stoichiometric Base) Modern Catalytic Method Waste Minimization Impact
Base/Catalyst Sodium Hydroxide (NaOH) Ion Exchange Resin, Magnesium Hydroxide google.comnus.edu.sg Eliminates the need for a neutralization step, thereby preventing the formation of salt waste. Catalysts can often be recycled and reused.
Side Reactions Prone to side reactions, leading to lower selectivity and more impurities. google.com Higher selectivity, minimizing byproduct formation and simplifying purification. nus.edu.sg Reduced formation of byproducts like mesityl oxide through dehydration means less waste and higher product purity.
Solvent Use Often requires specific solvents and generates aqueous waste. Can potentially be run under solvent-free conditions. rsc.org Reduces or eliminates the use of volatile organic compounds (VOCs) and the energy required for solvent removal and disposal.

By employing heterogeneous catalysts such as ion exchange resins or metal oxides, the synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone can be designed to be not only atom-economical but also highly efficient in minimizing waste. nus.edu.sg These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and promote higher selectivity, which simplifies the purification process and reduces the generation of waste from side products. google.comnus.edu.sg Furthermore, research into organocatalysis for aldol reactions of hydroxyacetone has shown the potential for high yields and selectivities under solvent-free conditions, representing a frontier in green synthetic design. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 4,5 Dihydroxy 4 Methyl 2 Pentanone

Studies of Aldol (B89426) Condensation Pathways and Related Carbon-Carbon Bond Formations

The primary route to synthesizing 4-hydroxy-4-methyl-2-pentanone is the aldol condensation of acetone (B3395972). d-nb.inforesearchgate.net This reaction is a classic example of carbon-carbon bond formation, where two molecules of acetone combine in the presence of a catalyst. rsc.orgwikipedia.org The process is reversible, and the equilibrium mixture at room temperature typically contains only a small percentage of the product. orgsyn.org

The mechanism can be catalyzed by either a base or an acid. In the more common base-catalyzed mechanism, a base (such as a hydroxide (B78521) ion) abstracts an α-hydrogen from an acetone molecule to form a resonance-stabilized enolate. wikipedia.org This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second acetone molecule. wikipedia.org Subsequent protonation of the resulting alkoxide by a protic solvent yields the β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone. wikipedia.org

Various catalytic systems have been investigated to optimize the synthesis of diacetone alcohol. These range from simple bases to more complex heterogeneous catalysts designed to improve yield and facilitate catalyst separation.

Beyond self-condensation, 4-hydroxy-4-methyl-2-pentanone participates in other carbon-carbon bond-forming reactions. A notable example is its reaction with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297), which proceeds as a multi-step domino process. osi.lvresearchgate.net This reaction's regioselectivity is dictated by the electrophilic attack of an intermediate, ethyl 2-cyano-3,5-dihydroxy-3,5-dimethylhexanoate. osi.lv

Elucidation of Rearrangement Reactions

4-hydroxy-4-methyl-2-pentanone undergoes two significant rearrangement and decomposition reactions: dehydration to form mesityl oxide and a retro-aldol reaction to regenerate acetone.

Dehydration to Mesityl Oxide: Under either acidic or basic conditions, 4-hydroxy-4-methyl-2-pentanone can be dehydrated to form the α,β-unsaturated ketone, mesityl oxide. wikipedia.orgresearchgate.net This elimination reaction is a key step in the synthesis of other industrial chemicals like methyl isobutyl ketone (MIBK). atamanchemicals.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). The water molecule departs, forming a tertiary carbocation. A base (like water) then abstracts a proton from the adjacent carbon, leading to the formation of a carbon-carbon double bond. pearson.com

Base-Catalyzed Mechanism: In the presence of a base, an enolate is formed by deprotonation at the α-carbon. This is followed by the elimination of a hydroxide ion from the β-carbon in an E1cB (Elimination Unimolecular conjugate Base) mechanism.

Retro-Aldol Reaction: The formation of diacetone alcohol from acetone is a reversible equilibrium. orgsyn.org The reverse reaction, known as the retro-aldol reaction, involves the decomposition of 4-hydroxy-4-methyl-2-pentanone back into two molecules of acetone. researchgate.net This process is typically base-catalyzed and can be used as a test reaction to investigate the basic strength of solid catalysts. researchgate.net The minimum basic strength (H_) required to initiate the conversion is reported to be in the range of 11.8–13.3. researchgate.net Studies have utilized various metal oxides as catalysts for this transformation. researchgate.net L-proline has also been shown to catalyze a retro-aldol reaction as part of a "transfer aldol" process, where diacetone alcohol serves as the source of acetone. rsc.org

Oxidation and Reduction Pathways: Mechanistic Insights

Reduction to Hexylene Glycol: The hydrogenation of 4-hydroxy-4-methyl-2-pentanone yields 2-methyl-2,4-pentanediol, commonly known as hexylene glycol. wikipedia.orgatamanchemicals.com This reduction converts the ketone functional group into a secondary alcohol. The process is typically carried out via catalytic hydrogenation using catalysts such as Raney nickel. google.comgoogle.com Specific methods describe the hydrogenation at 100-140°C under hydrogen pressure in the presence of Raney nickel catalysts impregnated with chromium or molybdenum to achieve high conversion. google.com

Oxidation Pathways: The oxidation of 4-hydroxy-4-methyl-2-pentanone has been studied under various conditions. The gas-phase atmospheric oxidation is primarily initiated by reaction with hydroxyl (OH) radicals. acs.org This reaction proceeds via H-atom abstraction from the different C-H and O-H bonds. Experimental studies have shown that H-atom abstraction from the -CH₂- group is a major pathway, leading to a molar yield of acetone close to 100%. acs.orgnih.gov Other identified products from the OH-initiated oxidation include PAN (peroxyacetyl nitrate), formaldehyde, and carbon monoxide. nih.gov

The oxidation can also be performed in the liquid phase using chemical oxidizing agents. A study on the oxidation of diacetone alcohol by trichloroisocyanuric acid (TCICA) in an acidic medium identified the products as acetone, acetic acid, and formic acid. researchgate.net The proposed mechanism involves the unprotonated alcohol and the reactive species of TCICA in the rate-determining step. researchgate.net

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving 4-hydroxy-4-methyl-2-pentanone. Semi-empirical and density functional theory (DFT) methods are used to calculate reaction energies, map potential energy surfaces, and identify transition states. researchgate.netnih.gov

A detailed mechanistic study of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate was performed using the AM1 semiempirical quantum-chemical method. osi.lvresearchgate.net The study investigated the multi-step domino process and provided insights into the activation energies of key steps.

The activation of the reactants was found to be a crucial initial phase. The protonation of the hydroxyl group of 4-hydroxy-4-methyl-2-pentanone and the deprotonation of the methylene (B1212753) group in ethyl cyanoacetate were identified as the preliminary activation steps. The subsequent reaction between the two activated species—protonated diacetone alcohol and deprotonated ethyl cyanoacetate—was found to proceed without a barrier, leading to the formation of an adduct with a new C-C single bond. researchgate.net

Data from AM1 semiempirical quantum-chemical study. researchgate.net

These theoretical investigations are crucial for understanding reaction regioselectivity and for designing new synthetic strategies and catalysts for transformations of complex organic molecules.

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Research

Sophisticated Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental in the isolation and purity assessment of 4,5-Dihydroxy-4-methyl-2-pentanone. Given the compound's structural complexity, which includes a chiral center, advanced chromatographic techniques are indispensable for resolving its various forms and ensuring the purity of analytical samples.

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The presence of a stereogenic center in 4,5-Dihydroxy-4-methyl-2-pentanone gives rise to enantiomers. Chiral chromatography is the definitive method for separating these non-superimposable mirror images. The resolution of enantiomers is critical as they can exhibit different biological activities. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective in separating a wide array of chiral compounds and are a primary choice for resolving enantiomers of such molecules. windows.net The separation can be scaled up to a preparative level to isolate sufficient quantities of each enantiomer for further study. nih.gov

For effective separation, the choice of mobile phase is crucial and can be optimized by varying its constituents. windows.net In some cases, derivatization with a chiral reagent, such as (+)-(R)-1-phenylethyl isocyanate (RPEIC), can be employed to form diastereomers that are more easily separated by standard reversed-phase HPLC. nih.gov This approach has been successfully used for structurally related compounds and can be applied to biological fluids. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation in Complex Mixtures

When 4,5-Dihydroxy-4-methyl-2-pentanone is a component of a complex mixture, such as a natural product extract or a reaction mixture, its unequivocal identification requires the coupling of chromatography with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For GC-MS analysis, derivatization of polar functional groups in 4,5-Dihydroxy-4-methyl-2-pentanone may be necessary to increase its volatility. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that confirm the compound's structure. GC-MS has been instrumental in identifying related dicarbonyl compounds in natural products like tomatoes after derivatization. nih.gov The technique is widely used for identifying a broad range of bioactive compounds in various extracts. florajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile and thermally labile compounds like 4,5-Dihydroxy-4-methyl-2-pentanone without the need for derivatization. High-performance liquid chromatography with diode array detection (HPLC-DAD) and HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) are powerful methods for the identification of such compounds in complex matrices. nih.gov For LC-MS applications, using volatile salts like ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase can improve sensitivity and reproducibility. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides critical information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.

Advanced 2D NMR Experiments for Detailed Structural Assignment

While 1D NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the protons and carbons, complex molecules like 4,5-Dihydroxy-4-methyl-2-pentanone often require advanced 2D NMR experiments for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded protons and carbons, allowing for the assignment of protons to their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure by identifying connectivity between different functional groups. Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically on adjacent carbons. These techniques have been instrumental in assigning the structures of complex, newly isolated natural products. scielo.br

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry Elucidation

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D equivalent, are powerful tools for determining the relative stereochemistry of a molecule. By observing which protons show an NOE enhancement when another is irradiated, the spatial proximity of these protons can be inferred, providing insight into the three-dimensional arrangement of the atoms. This technique is critical for establishing the relative configuration of stereocenters in newly synthesized or isolated compounds. scielo.br

Vibrational Spectroscopy (IR, Raman) in Molecular Structure Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. For 4,5-Dihydroxy-4-methyl-2-pentanone, the IR spectrum would be expected to show a strong, broad absorption for the hydroxyl (O-H) groups and a sharp, strong absorption for the carbonyl (C=O) group of the ketone. The NIST WebBook provides reference IR spectra for the related compound 4-hydroxy-4-methyl-2-pentanone, which can serve as a basis for comparison. nist.govnist.gov

Mass Spectrometry Fragmentation Pattern Analysis for Elucidating Complex Structures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of 4,5-dihydroxy-4-methyl-2-pentanone, while direct experimental mass spectral data is not widely published, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of structurally related compounds, such as ketones and alcohols. The molecular formula for 4,5-dihydroxy-4-methyl-2-pentanone is C₆H₁₂O₃, with a molecular weight of approximately 132.16 g/mol .

Upon electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to its instability, the molecular ion of 4,5-dihydroxy-4-methyl-2-pentanone is expected to be of low abundance or potentially absent in the spectrum. The structure of the molecule, featuring a ketone carbonyl group and two hydroxyl groups, provides several pathways for fragmentation.

One of the primary fragmentation processes for alcohols is the loss of a water molecule (dehydration). libretexts.orglibretexts.org Given the presence of two hydroxyl groups, successive dehydration events are plausible. The initial loss of a water molecule (18 amu) from the molecular ion would result in a fragment ion at m/z 114. A subsequent loss of a second water molecule would lead to a fragment at m/z 96.

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group or the carbon bearing a hydroxyl group, is another common fragmentation pathway for ketones and alcohols. libretexts.org For 4,5-dihydroxy-4-methyl-2-pentanone, several alpha-cleavages are possible:

Cleavage adjacent to the carbonyl group:

Loss of a methyl radical (•CH₃, 15 amu) would form an acylium ion at m/z 117.

Loss of the side chain containing the hydroxyl groups (•CH(OH)CH₂OH, 61 amu) would result in the acetyl cation at m/z 43, which is often a prominent peak for methyl ketones.

Cleavage adjacent to the tertiary alcohol at C4:

Loss of a methyl radical (•CH₃) would yield a fragment at m/z 117.

Loss of the acetylmethyl radical (•CH₂COCH₃, 57 amu) would lead to a fragment at m/z 75.

Loss of the hydroxymethyl radical (•CH₂OH, 31 amu) would result in a fragment at m/z 101.

A McLafferty rearrangement, common for carbonyl compounds with a sufficiently long alkyl chain, is also a potential fragmentation pathway. cdnsciencepub.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. In this specific molecule, the presence of the hydroxyl group at the gamma-position (C5) might influence this rearrangement.

The predicted major fragments and their proposed origins are summarized in the table below. The relative abundance of these peaks would depend on the stability of the resulting ions and neutral fragments.

m/zProposed Fragment/Neutral LossFragmentation Pathway
132[C₆H₁₂O₃]⁺•Molecular Ion (M⁺•)
117[M - CH₃]⁺Alpha-cleavage (loss of a methyl radical)
114[M - H₂O]⁺•Dehydration (loss of one water molecule)
101[M - CH₂OH]⁺Alpha-cleavage (loss of a hydroxymethyl radical)
96[M - 2H₂O]⁺•Successive dehydration (loss of two water molecules)
75[M - CH₂COCH₃]⁺Alpha-cleavage (loss of an acetylmethyl radical)
43[CH₃CO]⁺Alpha-cleavage (formation of the acetyl cation)

This predicted fragmentation pattern provides a theoretical framework for the identification and structural elucidation of 4,5-dihydroxy-4-methyl-2-pentanone using mass spectrometry. Experimental verification would be necessary to confirm the exact fragmentation pathways and relative ion abundances.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For a molecule such as 4,5-dihydroxy-4-methyl-2-pentanone, with its multiple functional groups (two hydroxyls and a ketone), these calculations can elucidate electron distribution, orbital energies, and sites susceptible to chemical attack.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and energetics of organic molecules due to its favorable balance of computational cost and accuracy. While specific DFT studies on 4,5-dihydroxy-4-methyl-2-pentanone are not widely available, extensive research on the closely related compound 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) demonstrates the utility of this approach.

For instance, theoretical investigations into the atmospheric reaction of 4-hydroxy-4-methyl-2-pentanone with chlorine atoms have been performed using the BH&HLYP (Becke, half-and-half, Lee, Yang, and Parr) functional. researchgate.net Such studies calculate the energetics of various reaction pathways, specifically the abstraction of hydrogen atoms from different positions on the molecule. The calculations help to determine the most likely reaction channels and their relative importance. researchgate.net The branching ratios for the hydrogen-abstraction channels from 4-hydroxy-4-methyl-2-pentanone, as determined by these theoretical calculations, illustrate the method's predictive power. researchgate.net The abstraction from the –CH2– group is identified as the dominant pathway. researchgate.net

Table 1: Calculated Branching Ratios for the Reaction of Cl with 4-hydroxy-4-methyl-2-pentanone

H-Abstraction SiteBranching Ratio (%)
-CH2- group89.6
-OH group10.4
Primary C-H (ketone side)<1
Primary C-H (alcohol side)<1

This table presents theoretically determined branching ratios for the hydrogen abstraction reaction from 4-hydroxy-4-methyl-2-pentanone by a chlorine atom, based on DFT calculations. Data sourced from ResearchGate. researchgate.net

Ab initio methods, which derive from first principles without using experimental data for parameterization, represent a higher tier of accuracy in quantum chemical calculations. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory can provide very precise energetic and geometric data. For a molecule like 4,5-dihydroxy-4-methyl-2-pentanone, these high-accuracy calculations would be invaluable for benchmarking results from more cost-effective methods like DFT. They could be used to obtain precise values for ionization potentials, electron affinities, and reaction barrier heights, providing a "gold standard" for theoretical predictions. However, due to their high computational expense, their application is often limited to smaller systems or specific, critical calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Due to the presence of multiple single bonds, 4,5-dihydroxy-4-methyl-2-pentanone is a flexible molecule with numerous possible conformations. Understanding its three-dimensional structure requires a thorough conformational analysis. Molecular Mechanics (MM) methods offer an efficient way to explore the potential energy surface of such a molecule. By rotating the bonds systematically, MM can identify various stable conformers (local minima on the energy landscape).

Following the identification of these conformers, Molecular Dynamics (MD) simulations can provide insight into the molecule's behavior over time at a given temperature. An MD simulation would reveal which conformations are most populated under specific conditions and the energy barriers for converting between them. This information is crucial, as the reactivity and spectroscopic properties of the molecule are an average over its accessible conformations.

Prediction of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can be a vital tool for identifying and characterizing newly synthesized compounds. For 4,5-dihydroxy-4-methyl-2-pentanone, DFT calculations could be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies for the O-H stretches, C=O stretch, and various C-C and C-O bond vibrations can be compared with experimental spectra to confirm the structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. chegg.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is essential for mapping out the detailed mechanisms of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Studies on the reactions of 4-hydroxy-4-methyl-2-pentanone provide excellent examples of this application. The semi-empirical AM1 quantum-chemical method has been used to study the cyclocondensation reaction of protonated 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate (B8463686). researchgate.net These calculations revealed key energetic details of the reaction mechanism. researchgate.net For instance, the protonation of the alcohol was found to have a specific activation energy, and the subsequent reaction with deprotonated ethyl cyanoacetate was determined to be barrierless with a significant enthalpy of reaction. researchgate.net

Table 2: Calculated Energetics for the Reaction of Protonated 4-hydroxy-4-methyl-2-pentanone

Reaction StepParameterCalculated Value (kcal/mol)
Protonation of 4-hydroxy-4-methyl-2-pentanoneActivation Energy7.3
Deprotonation of ethyl cyanoacetateActivation Energy5.2
Reaction of activated speciesEnthalpy (ΔH)-140.4

This table summarizes the energetic details of key steps in the reaction of 4-hydroxy-4-methyl-2-pentanone, as determined by AM1 quantum-chemical calculations. Data sourced from ResearchGate. researchgate.net

By characterizing the transition state structures, chemists can understand the geometry of the molecule at the peak of the energy barrier, providing deep insight into how bonds are formed and broken during a reaction.

Biochemical and Biosynthetic Pathways Non Clinical Focus

Investigation of Natural Occurrence and Biosynthetic Routes in Organisms

4,5-Dihydroxy-4-methyl-2-pentanone is a naturally occurring compound that has been identified in certain organisms. For instance, it has been detected as a natural constituent of tomato fruit. researchgate.net In this context, an alternative pathway for its formation has been proposed, where it is spontaneously formed from D-ribulose-5-phosphate. researchgate.net This precursor, D-ribulose-5-phosphate, is synthesized from D-ribose-5-phosphate through the action of the enzyme ribose-5-phosphate (B1218738) isomerase (Rpi). researchgate.net

Enzymatic Transformations and Biocatalysis for Synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone and Related Structures

The synthesis of 4,5-dihydroxy-2,3-pentanedione (DPD) and its analogs has been a significant area of research due to their roles in bacterial quorum sensing. nih.govmdpi.com While chemical synthesis routes have been developed, enzymatic and biocatalytic methods offer alternative and potentially more sustainable approaches.

Role in Microbial Signaling Pathways and Inter-species Communication (e.g., as a precursor to autoinducers in bacteria, specifically excluding clinical or human health implications)

Metabolic Pathways in Non-Human Biological Systems (e.g., plant defense mechanisms)

While the role of 4,5-dihydroxy-4-methyl-2-pentanone and its analogs is well-documented in bacterial communication, its metabolic functions in other non-human biological systems are also of interest. As mentioned previously, a related compound has been found in tomato fruit, suggesting its presence and potential metabolic role in plants. researchgate.net The formation of 4,5-dihydroxy-2,3-pentanedione in tomatoes from D-ribulose-5-phosphate points to a LuxS-independent pathway for its synthesis in plants. researchgate.net

The broader class of ketones to which 4,5-dihydroxy-4-methyl-2-pentanone belongs is known to be present in various natural sources. For example, 4-methyl-2-pentanone (B128772) is found in oranges, lemons, and grapes. foodb.ca The presence of these compounds in plants suggests they may play a role in various physiological processes, potentially including defense mechanisms, although specific research on the direct involvement of 4,5-dihydroxy-4-methyl-2-pentanone in plant defense is not detailed in the provided search results.

Applications in Advanced Organic Synthesis Research

Utility as a Chiral Building Block in Complex Molecule Synthesis

While 4-Hydroxy-4-methyl-2-pentanone is an achiral molecule, its derivatives serve as important precursors for the synthesis of chiral molecules. The presence of a ketone and a hydroxyl group allows for stereoselective modifications, enabling the introduction of chirality. For instance, the reduction of the ketone can lead to the formation of a chiral diol, which can then be used in the synthesis of enantiomerically pure compounds.

The strategic placement of functional groups in 4-Hydroxy-4-methyl-2-pentanone makes it an attractive starting material for the synthesis of complex natural products and their analogues. The ability to create stereocenters from this simple, commercially available starting material is a significant advantage in multistep synthetic sequences.

Precursor for Heterocyclic Compounds and Other Organic Scaffolds

4-Hydroxy-4-methyl-2-pentanone is a key precursor in the synthesis of a variety of heterocyclic compounds. The presence of both nucleophilic (hydroxyl) and electrophilic (carbonyl) centers within the same molecule facilitates intramolecular cyclization reactions to form five- and six-membered rings.

Furthermore, it serves as a versatile starting material for the construction of various organic scaffolds. For example, it can undergo dehydration to form mesityl oxide, an α,β-unsaturated ketone, which is a valuable intermediate in many organic syntheses nmppdb.com.ng. The reaction of 4-Hydroxy-4-methyl-2-pentanone with urea is another notable application, leading to the formation of the heterocyclic compound diacetone-monourea nmppdb.com.ng.

A quantum-chemical study of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) has shown it to be a multistep domino process researchgate.net. This reaction proceeds through the formation of an adduct, ethyl 2-cyano-3,5-dihydroxy-3,5-dimethylhexanoate, highlighting the compound's role in complex reaction cascades to generate highly functionalized molecules researchgate.net.

Table 1: Examples of Heterocyclic Systems Derived from 4-Hydroxy-4-methyl-2-pentanone

PrecursorReagent(s)Resulting Heterocycle
4-Hydroxy-4-methyl-2-pentanoneUreaDiacetone-monourea nmppdb.com.ng
4-Hydroxy-4-methyl-2-pentanoneEthyl cyanoacetate, Ammonium acetateSubstituted dihydropyridine derivatives

Role in Stereocontrolled Synthesis of Natural Product Analogues

The structural features of 4-Hydroxy-4-methyl-2-pentanone make it a suitable scaffold for the stereocontrolled synthesis of analogues of natural products. The ability to introduce stereocenters with high selectivity is crucial in medicinal chemistry and drug discovery, where the biological activity of a molecule is often dependent on its stereochemistry.

By employing stereoselective reactions, such as asymmetric hydrogenation or aldol (B89426) reactions, chemists can control the spatial arrangement of atoms in molecules derived from 4-Hydroxy-4-methyl-2-pentanone. This control allows for the synthesis of a library of stereoisomers of a particular natural product analogue, which can then be screened for their biological activity. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the design of new therapeutic agents.

While direct examples of its use in the stereocontrolled synthesis of specific, named natural product analogues are not prevalent in the immediate literature, its fundamental reactivity patterns and the potential for chiral induction make it a valuable tool for synthetic chemists exploring novel molecular space in this area.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Methodologies for Specific Stereoisomers

The synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone is a considerable challenge, primarily due to the presence of a stereogenic center at the C4 position. The development of synthetic routes that can selectively produce a specific stereoisomer is a key area for future investigation.

Current synthetic strategies for structurally similar molecules, such as vicinal diols and α-hydroxy ketones, offer a starting point. For instance, the stereoselective synthesis of vicinal diols is an active area of research, with methods ranging from metal-catalyzed dihydroxylation of alkenes to the reduction of α-hydroxy ketones. oup.comnih.govorganic-chemistry.org The synthesis of vicinal tertiary diols, a feature of the target molecule, has been approached through strategies like the diastereoselective addition of organometallic reagents to ketones. nih.gov

Future work could focus on adapting these methods to a precursor of 4,5-Dihydroxy-4-methyl-2-pentanone. A potential synthetic approach could involve the aldol (B89426) reaction to form a β-hydroxy ketone, followed by a stereocontrolled hydroxylation of an adjacent double bond. ncert.nic.inyoutube.com The aldol condensation is a well-established method for forming β-hydroxy ketones. ncert.nic.in However, controlling the diastereoselectivity of this reaction to set the stereochemistry at C4 would be a primary challenge.

Biocatalysis presents another promising avenue. Enzymes such as aldo-keto reductases and butanediol (B1596017) dehydrogenases have been used for the stereoselective synthesis of α-hydroxy ketones and vicinal diols from diketones. nih.govnih.govrsc.org Exploring enzymatic routes could provide a highly efficient and stereospecific method for producing enantiomerically pure 4,5-Dihydroxy-4-methyl-2-pentanone.

Table 1: Potential Synthetic Strategies for 4,5-Dihydroxy-4-methyl-2-pentanone

Synthetic ApproachKey TransformationPotential AdvantagesForeseen Challenges
Chemical Synthesis Aldol reaction followed by stereoselective dihydroxylationWell-established reactions, potential for scalability.Control of diastereoselectivity, protection/deprotection steps may be required.
Addition of an organometallic reagent to a diketone precursorDirect formation of the tertiary alcohol.Regioselectivity of the addition, control of stereochemistry.
Biocatalysis Enzymatic reduction of a diketone precursorHigh stereoselectivity, mild reaction conditions.Substrate specificity of enzymes, potential for low yields.

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of functional groups in 4,5-Dihydroxy-4-methyl-2-pentanone suggests a rich and largely unexplored reactivity profile. The interplay between the ketone, the tertiary alcohol, and the vicinal diol could lead to novel intramolecular reactions and transformation pathways.

The reactivity of β-hydroxy ketones is well-documented, often involving retro-aldol reactions or dehydration. ncert.nic.inyoutube.com In the case of 4,5-Dihydroxy-4-methyl-2-pentanone, the presence of the additional hydroxyl group at C5 could influence these pathways or open up new ones. For example, intramolecular cyclization reactions could lead to the formation of substituted tetrahydrofurans or other heterocyclic structures, which are valuable scaffolds in medicinal chemistry.

Future research should systematically investigate the reactivity of 4,5-Dihydroxy-4-methyl-2-pentanone under a variety of conditions (acidic, basic, thermal, and catalytic). This could involve studying its stability, propensity for rearrangement reactions, and its potential as a precursor for more complex molecules. The tertiary alcohol moiety, in particular, could participate in pinacol-type rearrangements, leading to interesting skeletal reorganizations.

Furthermore, the vicinal diol functionality could be selectively cleaved or transformed, providing a route to other functionalized molecules. The relative reactivity of the secondary and tertiary hydroxyl groups will be a key factor to explore and control.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for 4,5-Dihydroxy-4-methyl-2-pentanone Research

Furthermore, ML models can be trained to predict the reactivity and potential transformation pathways of the molecule. nih.gov By inputting the structure of 4,5-Dihydroxy-4-methyl-2-pentanone, these models could forecast the outcomes of various reactions, helping to guide experimental efforts and avoid unproductive research avenues.

Addressing Stereochemical Complexity and Diastereoselectivity in Future Research Endeavors

The stereochemical complexity of 4,5-Dihydroxy-4-methyl-2-pentanone, with its chiral center at C4, is a central challenge that will need to be addressed in future research. The synthesis of this molecule will likely produce a mixture of diastereomers, and their separation and characterization will be a crucial step.

Future research must focus on developing synthetic methods that offer a high degree of diastereoselectivity. This will likely involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions. scirea.org The principles of acyclic stereocontrol will be paramount in designing such syntheses. researchgate.net

The synthesis of complex acyclic polyols, which share structural similarities with the target molecule, often faces significant challenges in controlling the relative stereochemistry of multiple hydroxyl groups. rsc.orgacs.orgnih.gov Lessons learned from the synthesis of these related natural products and other complex molecules can be applied to the development of a stereocontrolled synthesis of 4,5-Dihydroxy-4-methyl-2-pentanone.

Moreover, advanced analytical techniques will be required to determine the absolute and relative stereochemistry of the synthesized products. The development of robust and reliable methods for controlling and verifying the stereochemistry of 4,5-Dihydroxy-4-methyl-2-pentanone will be a significant contribution to the field of organic synthesis. The challenges associated with synthesizing chiral compounds are multifaceted, encompassing issues of stereoselectivity, catalyst selection, and cost. scirea.orgnih.govresearchgate.netrsc.orgresearchgate.net

Q & A

Q. What are the recommended laboratory synthesis routes for 4,5-Dihydroxy-4-methyl-2-pentanone?

The compound is typically synthesized via aldol condensation of acetone or through hydroxylation of 4-methyl-2-pentanone derivatives. Key steps include:

  • Catalytic hydroxylation : Using oxidizing agents like hydrogen peroxide in acidic or basic media to introduce hydroxyl groups .
  • Purification : Distillation under reduced pressure (e.g., 144°C at 3 mm Hg) or recrystallization to isolate the product .
  • Validation : Confirm structural integrity via NMR (e.g., characteristic peaks for hydroxyl and ketone groups) and HPLC (≥99% purity) .

Q. How can researchers verify the purity of 4,5-Dihydroxy-4-methyl-2-pentanone?

Employ a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess impurities .
  • Spectroscopy : 1^1H NMR for functional group analysis (e.g., hydroxyl protons at δ 1.2–1.4 ppm, methyl groups at δ 1.0–1.2 ppm) and FTIR for carbonyl (C=O stretch ~1700 cm1^{-1}) and hydroxyl (O-H stretch ~3300 cm1^{-1}) identification .
  • Reference standards : Compare against certified materials (e.g., NIST Standard Reference Data) .

Q. What safety protocols are critical when handling 4,5-Dihydroxy-4-methyl-2-pentanone?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~50°C) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for 4,5-Dihydroxy-4-methyl-2-pentanone?

Discrepancies often arise from solvent polarity and temperature variations. Methodological solutions include:

  • Controlled solubility studies : Measure solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) at 25°C and 40°C .
  • Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility .
  • Cross-lab validation : Collaborate with independent labs to standardize protocols .

Q. How can tautomeric equilibria of 4,5-Dihydroxy-4-methyl-2-pentanone be characterized in solution?

Advanced techniques include:

  • Variable-temperature NMR : Monitor keto-enol tautomerism by analyzing chemical shift changes (e.g., enol proton resonance at δ 5.5–6.0 ppm) across 20–80°C .
  • Computational chemistry : Density functional theory (DFT) to predict tautomeric stability and transition states .
  • Isotopic labeling : Use 18^{18}O-labeled water to track hydroxyl group exchange kinetics .

Q. What methodologies address conflicting data on the compound’s thermal degradation pathways?

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition stages .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile degradation products (e.g., acetone, acetic acid) .
  • Kinetic studies : Determine activation energy via Arrhenius plots to distinguish primary vs. secondary degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.